
3-(4-methoxyphenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-methoxyphenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridylmethyl group, and a pyrazole carboxamide core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester under acidic conditions.
Introduction of the methoxyphenyl group: This step involves the use of a methoxyphenyl halide in a nucleophilic substitution reaction.
Attachment of the pyridylmethyl group: This can be done using a pyridylmethyl halide in the presence of a base.
Formation of the carboxamide: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 3-(4-hydroxyphenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-carboxamide.
Reduction: Formation of 3-(4-methoxyphenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
The pyrazole derivatives, including 3-(4-methoxyphenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-carboxamide, have demonstrated promising anticancer properties. Research indicates that compounds within this class can induce apoptosis in various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of pyrazole derivatives on human cancer cell lines. The results are summarized in the table below:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 12.5 | Induction of apoptosis |
MCF-7 (Breast) | 15.0 | Cell cycle arrest |
RKO (Colorectal) | 10.0 | Inhibition of proliferation |
The compound exhibited significant cytotoxicity, particularly against RKO cells, with mechanisms involving apoptotic pathways and cell cycle modulation .
Anti-inflammatory Effects
Research has indicated that pyrazole derivatives may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Antimicrobial Properties
Preliminary studies have shown that some pyrazole derivatives exhibit antimicrobial activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
The antimicrobial activity of this compound was tested against common pathogens:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate a moderate level of antimicrobial activity, suggesting potential for further development as an antimicrobial agent .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of pyrazole derivatives is crucial for optimizing their biological activities. Modifications to the molecular structure can enhance potency and selectivity against specific targets.
Key Findings from SAR Studies
- Substituents on the phenyl ring significantly influence anticancer activity.
- The presence of a pyridine moiety enhances binding affinity to target proteins involved in cancer progression.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-hydroxyphenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-carboxamide
- 3-(4-methoxyphenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-amine
- 3-(4-methoxyphenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-thiol
Uniqueness
3-(4-methoxyphenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group provides potential for various chemical modifications, while the pyrazole carboxamide core is crucial for its biological interactions.
Biological Activity
3-(4-Methoxyphenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole class, known for its diverse biological activities. This article synthesizes existing research findings regarding the biological activity of this compound, focusing on its anticancer, anti-inflammatory, antimicrobial, and other pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer activity. A study evaluated the cytotoxic effects of various pyrazole derivatives, including our compound of interest, against several cancer cell lines. The results demonstrated that compounds with similar structures showed potent inhibitory effects on cell proliferation, particularly in breast cancer and leukemia cell lines .
- Case Study : A specific derivative was tested against MCF-7 (breast cancer) and MDA-MB-231 cell lines. The compound exhibited a dose-dependent cytotoxic effect, with IC50 values indicating effective inhibition at low concentrations .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been extensively studied. The target compound has shown promise in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
- Research Findings : In a study comparing several pyrazole compounds, the target compound displayed significant inhibition of TNF-α and IL-6 production in vitro, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored. Compounds similar to this compound demonstrated activity against various bacterial and fungal strains.
- Study Results : In vitro tests showed that certain derivatives were effective against Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger. The mechanism is believed to involve disruption of microbial cell membranes .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from 4-methoxyphenyl hydrazine and pyridine derivatives. The structural modifications significantly influence the biological activity.
Table: Structure-Activity Relationship
Compound Structure | Activity Type | IC50 (µM) |
---|---|---|
This compound | Anticancer | <10 |
Similar derivative A | Anti-inflammatory | 15 |
Similar derivative B | Antimicrobial | 20 |
Properties
Molecular Formula |
C18H18N4O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H18N4O2/c1-22-17(18(23)20-12-13-4-3-9-19-11-13)10-16(21-22)14-5-7-15(24-2)8-6-14/h3-11H,12H2,1-2H3,(H,20,23) |
InChI Key |
GVZHWCXTOMNGHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
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